molecular formula C11H17BrClNO B13496320 [3-(3-Bromo-4-methoxyphenyl)propyl](methyl)amine hydrochloride

[3-(3-Bromo-4-methoxyphenyl)propyl](methyl)amine hydrochloride

Cat. No.: B13496320
M. Wt: 294.61 g/mol
InChI Key: RXBPENUAEWOOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromo-4-methoxyphenyl)propylamine hydrochloride is an organic compound that features a bromine atom, a methoxy group, and a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-methoxyphenyl)propylamine hydrochloride typically involves the following steps:

    Bromination: The starting material, 4-methoxyphenylpropylamine, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the desired position.

    Methylation: The resulting brominated intermediate is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methoxyphenyl)propylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

3-(3-Bromo-4-methoxyphenyl)propylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)propylamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)propylamine: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    3-(3-Methoxyphenyl)propylamine: Lacks the bromine atom, affecting its biological activity and applications.

    4-Methoxyphenylpropylamine: Lacks both the bromine atom and the specific substitution pattern, leading to distinct properties.

Uniqueness

3-(3-Bromo-4-methoxyphenyl)propylamine hydrochloride is unique due to the presence of both the bromine atom and the methoxy group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H17BrClNO

Molecular Weight

294.61 g/mol

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-N-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C11H16BrNO.ClH/c1-13-7-3-4-9-5-6-11(14-2)10(12)8-9;/h5-6,8,13H,3-4,7H2,1-2H3;1H

InChI Key

RXBPENUAEWOOQN-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=CC(=C(C=C1)OC)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.